molecular formula C16H17F3N2O2 B2950441 4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2380098-44-0

4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine

Cat. No.: B2950441
CAS No.: 2380098-44-0
M. Wt: 326.319
InChI Key: RYBZDMWHNACMFG-UHFFFAOYSA-N
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Description

4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of cyclohex-3-ene-1-carboxylic acid with azetidine to form the azetidinyl ester intermediate. This intermediate is then reacted with 2-(trifluoromethyl)pyridine under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

cyclohex-3-en-1-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N2O2/c17-16(18,19)14-8-12(6-7-20-14)23-13-9-21(10-13)15(22)11-4-2-1-3-5-11/h1-2,6-8,11,13H,3-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBZDMWHNACMFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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